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Compound of Interest

Diethyl 1,1-
Compound Name:
cyclopropanedicarboxylate

Cat. No.: B117591

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectral data for diethyl 1,1-cyclopropanedicarboxylate. Detailed
experimental protocols and visualizations of its synthetic pathway are included to support
researchers in its identification, characterization, and application in organic synthesis and drug
development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for diethyl 1,1-
cyclopropanedicarboxylate.

'H NMR Spectral Data

The 'H NMR spectrum of diethyl 1,1-cyclopropanedicarboxylate was acquired in deuterated
chloroform (CDCIs) on a 400 MHz instrument. The chemical shifts () are reported in parts per
million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift Lo . .

Multiplicity Integration Assignment
(ppm)
~4.20 Quartet 4H -OCH2CHs
~1.43 Singlet 4H Cyclopropane CH:z
~1.28 Triplet 6H -OCH2CHs

Table 1. 'H NMR spectral data for diethyl 1,1-cyclopropanedicarboxylate.

3C NMR Spectral Data

The 13C NMR spectrum was also recorded in CDCIs. The chemical shifts (d) are reported in

ppm.
Chemical Shift (ppm) Assignment
171.1 C=0
61.5 -OCHz2CHs
311 C(CO2Et)2
16.5 Cyclopropane CHz2
141 -OCH2CHs

Table 2: 13C NMR spectral data for diethyl 1,1-cyclopropanedicarboxylate.

Infrared (IR) Spectral Data

The IR spectrum was obtained from a neat liquid sample. The table below lists the major

absorption bands.
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
2984 Medium C-H stretch (aliphatic)
1729 Strong C=0 stretch (ester)
1301 Strong C-O stretch (ester)
1183 Strong C-O stretch (ester)
1030 Medium C-C stretch (cyclopropane)

Table 3: Key IR absorption bands for diethyl 1,1-cyclopropanedicarboxylate.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of diethyl 1,1-cyclopropanedicarboxylate (approximately 10-
20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCIs) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5
mm NMR tube.

Instrumentation and Data Acquisition: *H and 3C NMR spectra are acquired on a 400 MHz
NMR spectrometer.

e IH NMR: The spectrum is acquired with a sufficient number of scans to achieve an adequate
signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between pulses.

e 13C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the
spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater
number of scans are typically required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00
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ppm for *H NMR and the residual solvent peak of CDClIs at 77.16 ppm for 13C NMR.

Infrared (IR) Spectroscopy

Sample Preparation: For analysis as a neat liquid, a single drop of diethyl 1,1-
cyclopropanedicarboxylate is placed between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used
to acquire the spectrum. A background spectrum of the clean salt plates is recorded first. The
sample is then placed in the beam path, and the sample spectrum is recorded. The final
spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm~1).
Typically, the spectrum is scanned over the range of 4000 to 400 cm™1,

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and
logical workflows related to diethyl 1,1-cyclopropanedicarboxylate.
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Caption: Synthesis workflow for diethyl 1,1-cyclopropanedicarboxylate.
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of Diethyl
1,1-cyclopropanedicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117591#diethyl-1-1-cyclopropanedicarboxylate-
spectral-data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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